

Comparative Analysis of Ferroportin Inhibitors: A Guide for Researchers

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Compound of Interest

Compound Name: *Ferroportin-IN-1*

Cat. No.: *B15140987*

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While the query specifically requested information on **Ferroportin-IN-1**, a thorough review of scientific literature and public databases reveals a notable absence of peer-reviewed studies validating this compound. The available information is currently limited to patent filings (WO2020123850A1) and listings by commercial suppliers.^{[1][2][3]}

In light of this, the following guide provides a comparative overview of two other notable ferroportin inhibitors, VIT-2763 (Vamifeport) and Rusfertide (PTG-300), for which peer-reviewed preclinical and clinical data are available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of iron metabolism and related disorders.

Mechanism of Action and Performance Overview

Ferroportin is the sole known cellular iron exporter in vertebrates, playing a crucial role in intestinal iron absorption and the recycling of iron by macrophages.^{[4][5]} Its activity is principally regulated by the hormone hepcidin, which binds to ferroportin, inducing its internalization and degradation, thereby decreasing iron export into the plasma. Dysregulation of the hepcidin-ferroportin axis is implicated in various iron overload and iron-deficiency disorders.

Ferroportin inhibitors aim to modulate this pathway to restore iron homeostasis. The two compounds detailed below, VIT-2763 and Rusfertide, employ different strategies to achieve this.

VIT-2763 (Vamifeport)

VIT-2763 is an orally available small molecule that acts as a direct ferroportin inhibitor.^{[6][7][8]} Its mechanism of action is similar to that of hepcidin, involving binding to ferroportin to trigger its ubiquitination, internalization, and subsequent degradation.^{[4][9]} This leads to a reduction in iron efflux from cells.

Rusfertide (PTG-300)

Rusfertide is an injectable peptide-based hepcidin mimetic.^{[10][11][12]} By mimicking the action of endogenous hepcidin, Rusfertide binds to ferroportin, leading to its degradation and a subsequent reduction in plasma iron concentrations.^[11] This targeted action on iron availability has shown therapeutic potential in diseases characterized by excessive red blood cell production.

Quantitative Data Comparison

The following tables summarize the available quantitative data for VIT-2763 and Rusfertide from preclinical and clinical studies.

Table 1: In Vitro and Preclinical Efficacy of Ferroportin Inhibitors

Parameter	VIT-2763 (Vamifeport)	Rusfertide (PTG-300)
Mechanism of Action	Direct Ferroportin Inhibitor (induces internalization and degradation)[4][9]	Hepcidin Mimetic (induces ferroportin degradation)[11]
IC50 (Hepcidin Competition)	9 ± 5 nM (in J774 mouse macrophage cells)[13]	Data not available
EC50 (BLA Reporter Gene Assay)	140 ± 50 nM (in HEK293 cells) [6]	Data not available
Animal Model Efficacy	Hbbth3/+ mouse model of β-thalassemia:- Significantly decreased serum iron by 77% (30 mg/kg) and 84% (100 mg/kg)[6][14]- Corrected anemia and improved RBC parameters[6]- Decreased ROS-positive RBCs from 67% to 30%[6]	Mouse model of β-thalassemia:- Ameliorated anemia and iron overload[11]

Table 2: Clinical Trial Data for Ferroportin Inhibitors

Parameter	VIT-2763 (Vamifeport) - Phase 1 (Healthy Volunteers)	Rusfertide (PTG-300) - Phase 3 (Polycythemia Vera)
Population	Healthy Volunteers[15][16]	Phlebotomy-dependent Polycythemia Vera patients[17][18][19][20]
Primary Outcome	Safety and Tolerability[15][16]	Clinical Response (absence of phlebotomy eligibility)[17][19][20]
Key Findings	- Well-tolerated with a safety profile similar to placebo[15][16]- Temporary decrease in mean serum iron levels with single doses ≥ 60 mg[15][16]- Tmax: 0.50 to 3.00 hours[15]- T1/2: 1.9 to 5.3 hours (single dose)[15][16]	- 77% of patients on Rusfertide achieved a clinical response vs. 33% on placebo (p<0.0001)[17][19][20]- Mean of 0.5 phlebotomies in the Rusfertide arm vs. 1.8 in the placebo arm (p<0.0001)[17][20]- Generally well-tolerated; most common adverse events were grade 1-2 injection site reactions[19][20]

Experimental Protocols

Key Experiments for VIT-2763 (Vamifeport) Validation

1. Ferroportin Internalization Assay:[4]

- Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably expressing human ferroportin fused to a fluorescent HaloTag.
- Methodology:
 - Label the HaloTag-fused ferroportin with a fluorescent ligand (TMR-HaloTag).
 - Treat the cells with varying concentrations of VIT-2763 or hepcidin for different time points (e.g., 20 minutes to 18 hours).

- Monitor the internalization of ferroportin from the plasma membrane by observing the disappearance of the surface TMR signal using fluorescence microscopy.

2. Ferroportin Ubiquitination Assay:[4]

- Cell Line: J774 mouse macrophage cell line expressing endogenous ferroportin.
- Methodology:
 - Treat cells with VIT-2763 (e.g., 100 nM) for various durations (e.g., 10 to 120 minutes).[6]
 - Lyse the cells and perform immunoprecipitation of ferroportin.
 - Analyze the immunoprecipitated proteins by Western blot using an anti-ubiquitin antibody to detect ubiquitinated ferroportin.

3. In Vivo Efficacy in a Mouse Model of β -Thalassemia (Hbbth3/+):[6][9]

- Animal Model: Hbbth3/+ mice.
- Methodology:
 - Administer VIT-2763 orally at different doses (e.g., 30 and 100 mg/kg) twice daily for a specified period (e.g., 36 days).[6]
 - Collect blood samples to measure serum iron levels, transferrin saturation, and complete blood counts (CBC) to assess red blood cell parameters.
 - Measure reactive oxygen species (ROS) in red blood cells using flow cytometry to evaluate oxidative stress.
 - Assess liver iron concentration to determine the effect on iron overload.

Key Experiments for Rusfertide (PTG-300) Validation

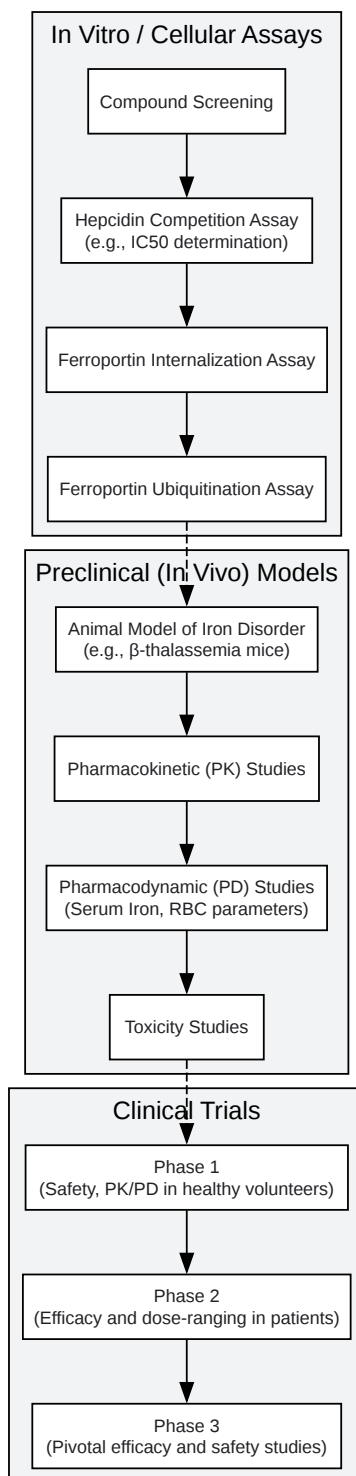
1. Phase 3 Clinical Trial in Polycythemia Vera (VERIFY study):[17][18][19][20]

- Study Design: Randomized, double-blind, placebo-controlled.

- Patient Population: Phlebotomy-dependent patients with polycythemia vera.
- Intervention: Subcutaneous injection of Rusfertide or placebo as an add-on to standard of care.
- Primary Endpoint: The proportion of patients achieving a clinical response, defined as the absence of phlebotomy eligibility during a specified period (e.g., weeks 20-32).[\[17\]](#)[\[19\]](#)[\[20\]](#)
- Secondary Endpoints: Mean number of phlebotomies, hematocrit control, and patient-reported outcomes.[\[17\]](#)[\[20\]](#)

Signaling Pathways and Experimental Workflows

Caption: Regulation of ferroportin and points of intervention for inhibitors.



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Caption: A typical experimental workflow for the evaluation of a ferroportin inhibitor.

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